molecular formula C7H12Cl2N4O2 B2706791 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride CAS No. 2344679-02-1

3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride

Cat. No.: B2706791
CAS No.: 2344679-02-1
M. Wt: 255.1
InChI Key: GQGQXRUJFAIXQG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The aminomethyl group is then introduced through amination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure the compound is produced efficiently and to a high purity.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert functional groups within the compound.

  • Substitution: Substitution reactions can replace one functional group with another, often involving the use of nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could employ various nucleophiles or electrophiles, depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying biological processes or as a lead compound in drug discovery.

  • Medicine: It could be explored for its therapeutic potential, possibly as an active ingredient in pharmaceuticals.

  • Industry: The compound might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets within cells, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Pyrrolo[2,1-c][1,2,4]triazole derivatives: These compounds share a similar core structure and may have similar biological activities.

  • Aminomethyl-containing compounds: Other compounds with an aminomethyl group might exhibit similar chemical properties and reactivity.

Uniqueness: 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups and molecular structure, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c8-2-6-10-9-5-1-4(7(12)13)3-11(5)6;;/h4H,1-3,8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQXRUJFAIXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NN=C2CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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